Boc-Arg(Mts)-OH

Vue d'ensemble

Description

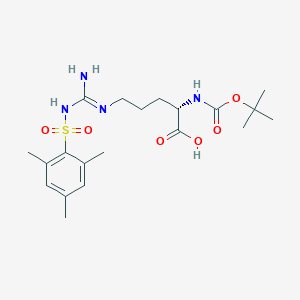

Boc-Arg(Mts)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-mesitylenesulfonyl-L-arginine, is a protected form of the amino acid arginine. The compound is widely used in peptide synthesis due to its stability and ease of deprotection. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the mesitylenesulfonyl (Mts) group protects the guanidino group of arginine. This dual protection is crucial for preventing side reactions during peptide chain elongation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Mts)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyl chloroformate (Boc2O) in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using mesitylenesulfonyl chloride (MtsCl) in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Arg(Mts)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Mts protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: TFA or HF in anhydrous conditions.

Coupling: DCC and HOBt in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed:

Deprotection: Free arginine and by-products like tert-butanol and mesitylene.

Coupling: Peptides with arginine residues incorporated into the sequence

Applications De Recherche Scientifique

Chemistry: Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Arg(Mts)-OH is primarily employed in SPPS due to its ability to protect the amino and guanidino groups of arginine. This protection prevents unwanted side reactions during peptide bond formation. The compound allows for the selective coupling of amino acids, which is crucial for synthesizing peptides with specific sequences .

Deprotection and Coupling Reactions

During SPPS, this compound undergoes deprotection reactions to remove the Boc and Mts groups. The Boc group is typically cleaved using trifluoroacetic acid (TFA), while the Mts group can be removed with reagents like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This flexibility in deprotection enhances its utility in synthesizing complex peptides.

Biology: Protein Engineering

Synthesis of Peptides and Proteins

In protein engineering, this compound is used to synthesize peptides that are critical for studying protein structure and function. The arginine residue plays a significant role in protein interactions and enzymatic activities, making it essential for research in this area .

Biochemical Pathways

The incorporation of this compound into peptide sequences allows researchers to investigate various biochemical pathways, including those related to enzyme activity and gene expression. The stability provided by the Mts group also aids in maintaining the integrity of the synthesized peptides during experiments .

Medicine: Drug Development

Peptide-Based Therapeutics

this compound is instrumental in developing peptide-based drugs. Its role as a building block enables the synthesis of therapeutic agents that can target specific biological pathways. Research has shown that peptides containing arginine residues can modulate physiological processes, such as vasodilation through nitric oxide synthesis .

Industry: Biotechnology Applications

Production of Synthetic Peptides

In biotechnology, this compound is used to produce synthetic peptides for various applications, including enzyme inhibitors and diagnostic reagents. Its versatility allows for the creation of peptides tailored for specific industrial needs .

Table 1: Comparison of Arginine Protecting Groups

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| Boc-Arg-OH | Only Boc protecting group | Simpler structure; less reactive |

| Fmoc-Arg(Boc)2-OH | Fmoc and Boc groups | Higher stability; slower kinetics |

| Boc-Arg(Boc)2-OH | Dual Boc protection | Specific applications needing dual protection |

| Arg(NO2)-OH | Contains nitro group | Different reactivity profile |

This table highlights how this compound stands out due to its unique combination of protective groups that enhance reactivity while providing stability during peptide synthesis processes.

Mécanisme D'action

The mechanism of action of Boc-Arg(Mts)-OH involves the protection and subsequent deprotection of the amino and guanidino groups of arginine. The Boc group is removed under acidic conditions, while the Mts group is removed using strong acids like HF. These deprotection steps are crucial for the incorporation of arginine into peptides without side reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate peptide chains .

Comparaison Avec Des Composés Similaires

Boc-Arg(Tos)-OH: Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine.

Boc-Arg(NO2)-OH: Nα-tert-Butyloxycarbonyl-Nω-nitro-L-arginine.

Boc-Arg(Z)-OH: Nα-tert-Butyloxycarbonyl-Nω-benzyloxycarbonyl-L-arginine.

Comparison: Boc-Arg(Mts)-OH is unique due to the mesitylenesulfonyl group, which provides greater stability and ease of deprotection compared to other protecting groups like tosyl (Tos) and nitro (NO2). The Mts group is less prone to side reactions and offers better protection during peptide synthesis .

Activité Biologique

Boc-Arg(Mts)-OH, a derivative of the amino acid arginine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a mesitylene-2-sulfonyl (Mts) protecting group on the guanidino group. This compound plays a significant role in peptide synthesis and has various biological applications, particularly in protein engineering and drug development.

Chemical Structure:

- Molecular Formula: C14H20N2O4S

- CAS Number: 68262-71-5

Synthesis Overview:

The synthesis of this compound involves two main steps:

- Protection of the Amino Group: The amino group of arginine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., sodium bicarbonate).

- Protection of the Guanidino Group: The guanidino group is subsequently protected using mesitylene-2-sulfonyl chloride (Mts-Cl) under similar conditions.

These reactions are typically conducted in organic solvents like dichloromethane, optimizing for yield and purity through purification methods such as chromatography and recrystallization .

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective groups prevent unwanted side reactions during peptide assembly, allowing for the selective formation of peptide bonds. This capability is crucial for synthesizing peptides with specific sequences necessary for biological activity.

Protein Engineering

In protein engineering, this compound facilitates the synthesis of peptides that can be used to study protein structure-function relationships. By enabling the incorporation of arginine into peptide chains, researchers can investigate how variations in peptide structure affect biological activity .

Drug Development

This compound is also significant in developing peptide-based drugs. Its ability to stabilize reactive intermediates during synthesis allows for the creation of therapeutic agents that can interact with biological targets, making it valuable in pharmacological research .

Target Interaction:

this compound does not exhibit direct biological activity but serves as a building block in synthesizing bioactive peptides. The peptides produced can interact with various biomolecules, potentially influencing enzyme activity, receptor binding, and gene expression.

Biochemical Pathways:

The incorporation of this compound into peptides affects biochemical pathways related to protein synthesis and function. For instance, peptides synthesized using this compound may modulate signaling pathways or act as enzyme inhibitors .

Stability Studies

Research has demonstrated that different protecting groups can significantly affect the stability and reactivity of arginine derivatives. For example, studies comparing Boc-Arg derivatives showed varying kinetics in deprotection and coupling efficiency, impacting their utility in peptide synthesis .

| Time (h) | Fmoc-Arg(Boc)2-OH (%) | Fmoc-Arg(NO2)-OH (%) | Fmoc-Arg(Pbf)-OH (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 88.6 | 100 | 100 |

| 24 | 86.9 | 100 | 100 |

| 48 | 85.0 | 100 | 100 |

| 10 d | 77.6 | 100 | 100 |

This table illustrates that while some derivatives maintain stability over time, others show significant degradation, which is critical when selecting protecting groups for synthesis .

Case Studies

Recent studies have highlighted the utility of this compound in synthesizing peptides with therapeutic potential:

- Peptide Inhibitors: Research has focused on developing peptides that inhibit specific enzymes involved in cancer progression, utilizing this compound as a key building block.

- Vaccine Development: In immunology, peptides synthesized with this compound have been explored as potential vaccine candidates due to their ability to elicit immune responses .

Propriétés

IUPAC Name |

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWQVNSGMVITAR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.